![molecular formula C17H18FNO3 B5503621 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

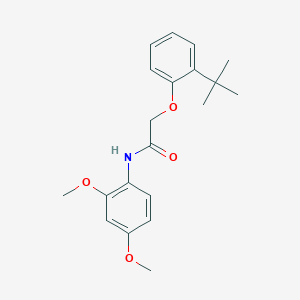

This compound belongs to a class of chemicals with potential significance in pharmacology and materials science due to its unique structural and chemical properties. It is related to various compounds studied for their biological activities and interactions with cellular components, offering insights into its potential applications in drug development and other fields.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from basic aromatic precursors to achieve the desired functionalized benzamide structures. A common approach includes chlorination, condensation, and hydrolysis steps, utilizing specific reagents such as hexanedioic acid monomethyl ester for constructing the benzamide backbone. This process highlights the compound's synthetic accessibility and the possibility of derivatization for various applications (Lan-xiang, 2011).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including fluorinated versions, has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal the planar configurations of the aromatic rings and the spatial orientation of the functional groups, which are critical for the compound's reactivity and interaction with biological targets. The detailed molecular geometry and intermolecular interactions contribute to the understanding of its chemical and physical behavior (Hehir & Gallagher, 2023).

Applications De Recherche Scientifique

Antiulcer Activity : A study by Hosokami et al. (1992) synthesized a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their effectiveness in preventing stress-induced gastric ulceration in rats. Among these, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride showed significant antiulcer activity. This research highlights the compound's potential therapeutic application in treating ulcers (Hosokami et al., 1992).

Development of Novel Synthesis Routes : Yoshida et al. (2014) described a novel, practical, and efficient synthesis of a related compound, YM758 monophosphate, which is a potent If current channel inhibitor. This study demonstrates the development of scalable synthetic routes for such compounds, which is crucial for their application in medicinal chemistry (Yoshida et al., 2014).

Biopharmaceutical Evaluations : Another study by Hosokami et al. (1995) involved the synthesis of novel derivatives of 3-[[[2-(3, 4-dimethoxyphenyl)ethyl]carbamoyl]methyl]aminobenzamide to improve solubility and bioavailability. This research provides insights into the biopharmaceutical characteristics and potential antiulcer applications of these compounds (Hosokami et al., 1995).

Cardiovascular Properties : Hirohashi et al. (1993) investigated the cardiovascular activities of a related compound, DQ-2511, an anti-ulcer drug, in dogs and rats. This research offers insights into the cardiovascular implications of such compounds, which is essential for understanding their safety profile (Hirohashi et al., 1993).

Metabolite Identification and Transporter-Mediated Excretion : A study by Umehara et al. (2009) identified the metabolites of YM758, a novel inhibitor of the If current channel, in human urine, plasma, and feces. This research is crucial for understanding the pharmacokinetics and excretion pathways of such compounds (Umehara et al., 2009).

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-21-15-8-7-12(11-16(15)22-2)9-10-19-17(20)13-5-3-4-6-14(13)18/h3-8,11H,9-10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHIXCNUTWCGJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)

![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)

![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)

![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)

![2-[2-(3,3-diphenyl-1-piperidinyl)-2-oxoethyl]morpholine hydrochloride](/img/structure/B5503599.png)

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)